molecular formula C20H23N5O B2448646 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) CAS No. 338391-76-7

1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)

Cat. No. B2448646
CAS RN: 338391-76-7
M. Wt: 349.438
InChI Key: XKQQYXUSSLZFDZ-QOCHGBHMSA-N
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Description

1-(4-Methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a compound derived from the indole-2,3-dione class of compounds. It is a derivative of 1-(4-methylpiperazin-1-yl)methyl-1H-indole-2,3-dione, which is a heterocyclic aromatic compound. The compound is used in a variety of scientific research applications, such as in the study of enzyme inhibition and drug design. It is also used in the study of biochemical and physiological effects, and is used in various laboratory experiments.

Scientific Research Applications

1. HIV-1 Inhibition

Azaindole derivatives, closely related to 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone), have shown potential as inhibitors of HIV-1 attachment. Specifically, azaindole derivatives display clear structure-activity relationships (SAR) for antiviral activity with improvements in pharmaceutical properties, leading to the development of compounds for clinical studies in HIV-1 treatment (Wang et al., 2009).

2. Anticancer Activity

Compounds structurally similar to 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) have been synthesized and evaluated for their anticancer activity. Many of these derivatives exhibit moderate-to-potent antiproliferative activities against various cancer cell lines, demonstrating their potential in cancer therapy (Jiang, Xu, & Wu, 2016).

3. Serotonin Receptor Affinity

Newly synthesized derivatives, including 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone), have been evaluated for their affinity to serotonin receptors and serotonin reuptake inhibition. These compounds show a high affinity for the 5-HT1A receptor, indicating potential applications in neurological and psychiatric disorders (Wróbel et al., 2020).

4. Carbonic Anhydrase Inhibition

Derivatives of 1H-indole-2,3-dione, closely related to the compound , have been found to be selective inhibitors of human carbonic anhydrases. These compounds demonstrate significant inhibitory effects, particularly on the hCA II isoenzyme, suggesting applications in targeting tumor-associated enzymes (Eraslan-Elma et al., 2022).

5. Anticonvulsant Properties

N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of pyrrolidine-2,5-dione, which share structural similarities with the compound of interest, have been synthesized and tested for their anticonvulsant activity. These compounds exhibit significant effects in seizure tests, suggesting their potential use in treating epilepsy (Obniska et al., 2005).

properties

IUPAC Name

1-[(4-methylpiperazin-1-yl)methyl]-3-phenyldiazenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-23-11-13-24(14-12-23)15-25-18-10-6-5-9-17(18)19(20(25)26)22-21-16-7-3-2-4-8-16/h2-10,26H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGVNMGKWVLLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141681
Record name 1-[(4-Methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione 3-(2-phenylhydrazone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)

CAS RN

338391-76-7
Record name 1-[(4-Methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione 3-(2-phenylhydrazone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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